molecular formula C11H18O3Si B092359 Tris(isopropenyloxy)vinylsilane CAS No. 15332-99-7

Tris(isopropenyloxy)vinylsilane

Cat. No. B092359
CAS RN: 15332-99-7
M. Wt: 226.34 g/mol
InChI Key: GBFVZTUQONJGSL-UHFFFAOYSA-N
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Description

Tris(isopropenyloxy)vinylsilane (TIVS) is a versatile and widely used organosilicon compound, which has been studied for its potential applications in various fields, including synthetic organic chemistry, materials science, and biochemistry. It is a colorless liquid with a low vapor pressure and a boiling point of 101°C. TIVS is also known as tris(1-methoxy-2-propoxy)vinylsilane, and is sometimes referred to as tris-silane.

Scientific Research Applications

Stereoselective Synthesis

Tris(isopropenyloxy)vinylsilane finds applications in the stereoselective synthesis of vinylsilanes, crucial for creating trisubstituted olefins through transition-metal-catalyzed cross-coupling reactions. This process can be modulated by using different nucleophiles, leading to the formation of either cyclic vinylsilanes or direct vinylsilanes (Horino, Luzung, & Toste, 2006).

Polymer Synthesis

The compound plays a pivotal role in the synthesis of crosslinked polyorganosiloxanes, which incorporate metal-tris fragments into the polymer backbone. This synthesis involves the reaction of tris compounds with vinylsiloxane or vinyltrichlorosilane, followed by hydrolysis. The resultant polymers exhibit unique properties, including ion-exchange characteristics in the case of aluminum-containing polymers (Shapkin, Svistunov, & Shapkina, 1989).

Catalysis in Heck Reactions

This compound is instrumental in Pd-catalyzed vinylation of aryl halides, a process that involves Heck coupling and subsequent desilylation or hydrolysis of the C-Si bond. This mechanism is pivotal in the field of organic synthesis and transformation (Gordillo, de Jesús, & López-Mardomingo, 2009).

Solid Polymer Electrolytes

In the realm of materials science, this compound is key to synthesizing solid polymer electrolytes with high ionic conductivity, useful in various electrochemical applications. For instance, plasma-polymerized tris compounds, when hybridized with LiClO4, produce ultra-thin films showcasing excellent conductivity (Ogumi, Uchimoto, & Takehara, 1989).

Mechanism of Action

The mechanism of action of Tris(isopropenyloxy)vinylsilane involves the formation of a C-Si bond during the Heck coupling reaction, followed by its desilylation or hydrolysis.

Safety and Hazards

The safety and hazards of Tris(isopropenyloxy)vinylsilane are not fully detailed in the available sources. For accurate information, substance manufacturers and importers are responsible for consulting official sources .

properties

IUPAC Name

ethenyl-tris(prop-1-en-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFVZTUQONJGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044839
Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15332-99-7
Record name Vinyltriisopropenoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15332-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(isopropenyloxy)vinylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015332997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethenyltris[(1-methylethenyl)oxy]-
Source EPA Chemicals under the TSCA
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Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(isopropenyloxy)vinylsilane
Source European Chemicals Agency (ECHA)
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Record name TRIS(ISOPROPENYLOXY)VINYLSILANE
Source FDA Global Substance Registration System (GSRS)
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